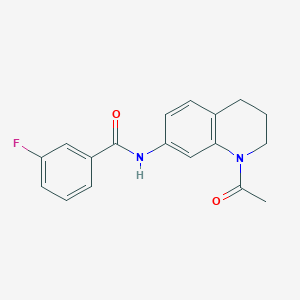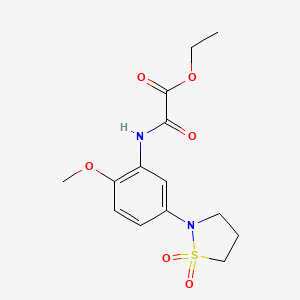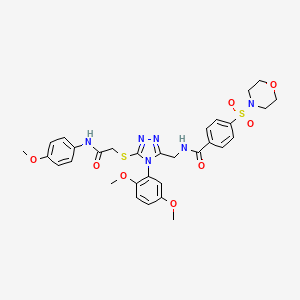
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as QFAB and has been synthesized using different methods. In
科学的研究の応用
Differentiation and Identification in Forensic Science
Research highlights the importance of quinolin-8-yl derivatives, similar in structure to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide, in forensic applications. The differentiation and identification of synthetic cannabinoids and their isomers, such as 5F-PB-22, using advanced techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, are crucial for forensic laboratories. These methods assist in identifying specific isomers in seized materials, which is vital due to the adverse effects, including fatalities, associated with these substances' abuse (Tang et al., 2017).
Pharmacological Applications
Quinoline derivatives exhibit a range of psycho- and neurotropic properties, making them candidates for developing new psychoactive substances. Studies on novel quinolin-4-ones have identified compounds with specific sedative effects and anti-amnesic activity, highlighting their potential in treating cognitive disorders and enhancing cognitive functions (Podolsky et al., 2017).
Materials Science and Fluorescence Sensing
Quinoline-based compounds are investigated for their structural properties and applications in materials science. For instance, derivatives have been studied for gel formation and crystalline salt production upon interaction with mineral acids, revealing potential in materials chemistry for developing new materials with unique properties (Karmakar et al., 2007). Additionally, quinoline derivatives serve as fluorescent sensors for metal ions, such as zinc, demonstrating their utility in environmental monitoring and biological studies (Gu et al., 2014).
Antibacterial and Anticancer Research
The development of fluoroquinolones from quinolone derivatives illustrates the evolution of potent antibacterial agents. These compounds inhibit essential bacterial enzymes, demonstrating the mechanism of action and resistance to quinolones, which is significant for addressing bacterial infections and developing new antibiotics (Fàbrega et al., 2008). Moreover, novel synthetic analogs of makaluvamines, related to quinoline derivatives, have shown promising in vitro and in vivo anticancer activity, underscoring their potential as therapeutic agents for cancer treatment (Wang et al., 2009).
作用機序
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this compound belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It is known that quinoline-2,4-diones, a related class of compounds, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-9-3-5-13-7-8-16(11-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYTYWNTJBTCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2935527.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide](/img/structure/B2935531.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)
![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)



![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)
![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)

